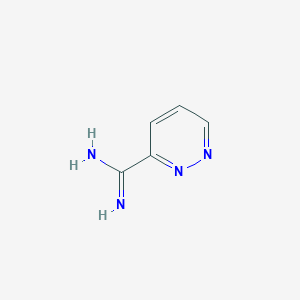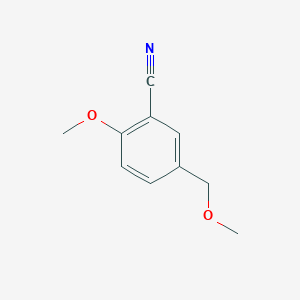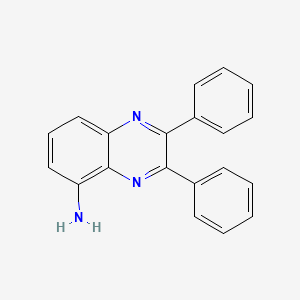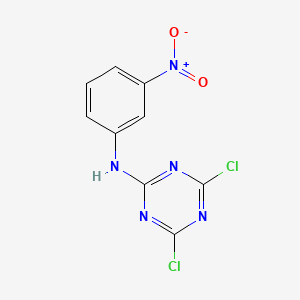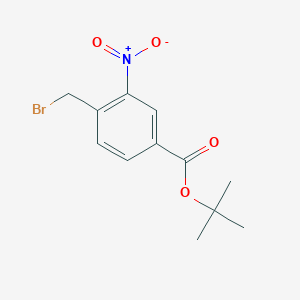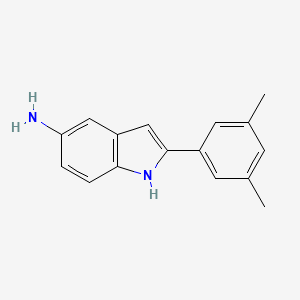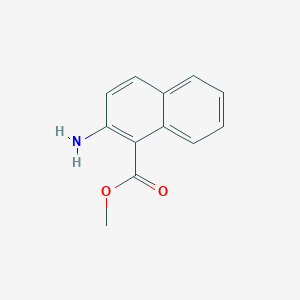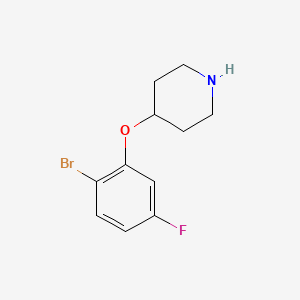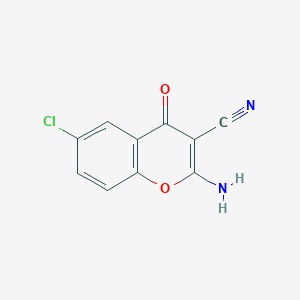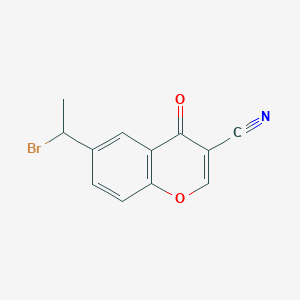
6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromoethyl group, an oxo group, and a carbonitrile group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by cyclization and functional group transformations. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, while the carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions
Scientific Research Applications
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: The compound is used in the synthesis of functional materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. In cancer cells, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis. The compound’s bromoethyl group facilitates its binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile can be compared with other benzopyran derivatives such as:
4-Oxo-4H-1-benzopyran-3-carbonitrile: Lacks the bromoethyl group, resulting in different reactivity and biological activity.
6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile: The methoxy group alters its electronic properties and solubility.
6-(1-Chloroethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: The chloroethyl group provides different reactivity compared to the bromoethyl group .
These comparisons highlight the unique properties of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile, making it a valuable compound for various scientific applications.
Properties
CAS No. |
61776-40-7 |
|---|---|
Molecular Formula |
C12H8BrNO2 |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
6-(1-bromoethyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H8BrNO2/c1-7(13)8-2-3-11-10(4-8)12(15)9(5-14)6-16-11/h2-4,6-7H,1H3 |
InChI Key |
PVXXMSDBYOTQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
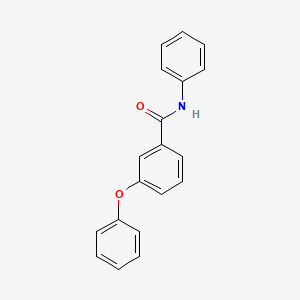
![8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B8735532.png)
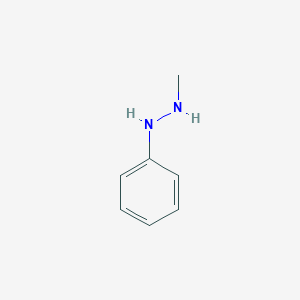
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8735555.png)
![8-Isopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8735560.png)
